molecular formula C11H16N4O5 B025794 Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo- CAS No. 109418-98-6

Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-

Cat. No. B025794
M. Wt: 284.27 g/mol
InChI Key: GEEMRYJYHNLJNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TMPA and is a derivative of pyrimidine.

Scientific Research Applications

TMPA has been studied for its potential applications in various fields such as cancer research, enzymology, and drug discovery. In cancer research, TMPA has been shown to inhibit the growth of cancer cells by targeting the enzyme dihydrofolate reductase (DHFR). DHFR is a key enzyme involved in DNA synthesis and is overexpressed in many types of cancer cells. TMPA has also been studied for its potential use as a drug to treat bacterial infections. In enzymology, TMPA has been used as a tool to study the mechanism of action of DHFR and other enzymes.

Mechanism Of Action

TMPA is a competitive inhibitor of DHFR, which means that it binds to the enzyme's active site and prevents the enzyme from performing its normal function. DHFR is essential for the synthesis of thymidine, which is a building block of DNA. By inhibiting DHFR, TMPA prevents the synthesis of DNA, which leads to the death of cancer cells and bacteria.

Biochemical And Physiological Effects

TMPA has been shown to have low toxicity and is well-tolerated in animal studies. In cancer cells, TMPA has been shown to induce apoptosis (programmed cell death) and inhibit cell growth. In bacterial cells, TMPA has been shown to inhibit cell growth and induce cell death. However, further studies are needed to fully understand the biochemical and physiological effects of TMPA.

Advantages And Limitations For Lab Experiments

One advantage of using TMPA in lab experiments is its high potency and specificity for DHFR. This makes it a useful tool for studying the mechanism of action of DHFR and other enzymes. However, one limitation of using TMPA is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on TMPA. One area of interest is the development of TMPA-based drugs for cancer and bacterial infections. Another area of interest is the use of TMPA as a tool to study the mechanism of action of DHFR and other enzymes. Additionally, further studies are needed to fully understand the biochemical and physiological effects of TMPA and its potential applications in other fields.

Synthesis Methods

TMPA can be synthesized through a multi-step process starting with the reaction of 5-amino-2,4,6-trimethylpyrimidine with ethyl acetoacetate. The resulting compound is then reacted with hydrazine hydrate to form the hydrazide derivative. Finally, the hydrazide is reacted with pentanoic acid anhydride to produce TMPA.

properties

IUPAC Name

5-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O5/c1-14-9(12)8(10(19)15(2)11(14)20)13-6(16)4-3-5-7(17)18/h3-5,12H2,1-2H3,(H,13,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEMRYJYHNLJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)NC(=O)CCCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618192
Record name 5-[(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-

CAS RN

109418-98-6
Record name 5-[(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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